![molecular formula C17H25N3O3 B2465297 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034253-23-9](/img/structure/B2465297.png)
2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in the scientific community due to its potential as an anticancer drug.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold in drug development. Medicinal chemists often exploit its unique features:
- Pseudorotation : The non-planarity of the pyrrolidine ring (a phenomenon called pseudorotation) enhances three-dimensional coverage .
Selective Androgen Receptor Modulators (SARMs)
Researchers have synthesized derivatives of 4-(pyrrolidin-1-yl)benzonitrile, optimizing the structure of 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives. These compounds exhibit selective binding to androgen receptors, potentially impacting hormone-related conditions .
properties
IUPAC Name |
2-cyclohexyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-16-17(19-9-8-18-16)23-14-7-10-20(12-14)15(21)11-13-5-3-2-4-6-13/h8-9,13-14H,2-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWMPCPKWCKTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone |
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